molecular formula C7H5BrN2 B1267429 3-Bromoimidazo[1,2-a]pyridine CAS No. 4926-47-0

3-Bromoimidazo[1,2-a]pyridine

Cat. No. B1267429
CAS RN: 4926-47-0
M. Wt: 197.03 g/mol
InChI Key: APYSHMNJHJRIDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromoimidazo[1,2-a]pyridines can be achieved through multiple methods. One notable approach involves the use of α-bromoketones and 2-aminopyridine under different conditions. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have been synthesized from α-bromoketones and 2-aminopyridine, showcasing the chemodivergent nature of these reactions depending on the choice of solvents and catalysts (Liu et al., 2019). Another technique involves copper-mediated aerobic oxidative coupling, which tolerates various functional groups and yields a series of 3-bromo-imidazo[1,2-a]pyridines under mild conditions (Zhou et al., 2016).

Scientific Research Applications

1. Chemodivergent Synthesis

  • Application Summary: 3-Bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This process is part of a chemodivergent synthesis, which allows for the creation of different compounds from the same starting materials.
  • Methods of Application: The synthesis involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free. Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
  • Results or Outcomes: The process resulted in the successful synthesis of 3-bromoimidazo[1,2-a]pyridines. These compounds could be further transferred to other skeletons .

2. One-Pot Synthesis

  • Application Summary: 3-Bromoimidazo[1,2-a]pyridine derivatives have been directly synthesized from the reaction of 2-aminopyridine derivative with α-haloketone derivatives in DMSO at room temperature .
  • Methods of Application: The synthesis involves the reaction of 2-aminopyridine derivative with α-haloketone derivatives in DMSO at room temperature .
  • Results or Outcomes: The process resulted in the successful synthesis of 3-Bromoimidazo[1,2-a]pyridine derivatives .

3. Antimicrobial and Antiprotozoal Applications

  • Application Summary: 3-Bromoimidazo[1,2-a]pyridine derivatives have been reported to possess antimicrobial and antiprotozoal activities .
  • Results or Outcomes: The specific outcomes would also depend on the species being targeted, but in general, these compounds have been found to be effective in inhibiting the growth of certain microbes and protozoa .

4. Anti-inflammatory Applications

  • Application Summary: 3-Bromoimidazo[1,2-a]pyridine derivatives have been reported to possess anti-inflammatory activities .
  • Results or Outcomes: These compounds have been found to be effective in reducing inflammation, although the specific outcomes would depend on the nature and severity of the inflammation .

5. Laboratory Chemicals

  • Application Summary: 3-Bromoimidazo[1,2-a]pyridine is used as a laboratory chemical .
  • Results or Outcomes: The outcomes would depend on the specific reactions in which this compound is used .

6. Antiviral Applications

  • Application Summary: 3-Bromoimidazo[1,2-a]pyridine derivatives have been reported to possess antiviral activities .
  • Results or Outcomes: These compounds have been found to be effective in inhibiting the replication of certain viruses .

7. Antibacterial Applications

  • Application Summary: 3-Bromoimidazo[1,2-a]pyridine derivatives have been reported to possess antibacterial activities .
  • Results or Outcomes: These compounds have been found to be effective in inhibiting the growth of certain bacteria .

8. Antipsychotic Applications

  • Application Summary: 3-Bromoimidazo[1,2-a]pyridine derivatives have been reported to possess antipsychotic activities .
  • Results or Outcomes: These compounds have been found to be effective in managing symptoms of psychosis .

Safety And Hazards

3-Bromoimidazo[1,2-a]pyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Bromoimidazo[1,2-a]pyridine are not mentioned in the search results, there is ongoing research into the synthesis of imidazo[1,2-a]pyridine derivatives .

properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYSHMNJHJRIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316592
Record name 3-bromoimidazo[1,2-a]pyridine
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-a]pyridine

CAS RN

4926-47-0
Record name 3-Bromoimidazo(1,2-a)pyridine
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Record name 4926-47-0
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Record name 3-bromoimidazo[1,2-a]pyridine
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Record name 3-Bromoimidazo[1,2-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
H Jiang, D Guo, Y Zhang, QP Shen, S Tang, J You… - …, 2020 - thieme-connect.com
By using pyridinium tribromide as the bromo source, an efficient and practical protocol for the synthesis of C3-brominated imidazo[1,2-a]pyridines through ultrasound-promoted and Na …
Number of citations: 15 www.thieme-connect.com
JH Lee, SY Park, A Park, EK Yum - Journal of the Korean Chemical …, 2017 - koreascience.kr
The imidazole-fused six-membered heterocycles are fundamental chemical structures in biological systems. 1 The major interest in ring systems is due to their resemblance to …
Number of citations: 5 koreascience.kr
WW Paudler, HL Blewitt - The Journal of Organic Chemistry, 1965 - ACS Publications
We have now calculated the total-eleetron, as well as the frontier-electron densities of several imidazo [l, 2-a] pyridines (Table I). Both of theindices suggest that electrophilic substitution …
Number of citations: 62 pubs.acs.org
ES Hand, WW Paudler - The Journal of Organic Chemistry, 1980 - ACS Publications
The reaction of 3-methylimidazo [l, 2-u] pyridine with NBS was reinvestigated and is shown to give products formed by apparent nucleophilic substitution at the 2-position. NBS in …
Number of citations: 25 pubs.acs.org
JP Paolini, RK Robins - The Journal of Organic Chemistry, 1965 - ACS Publications
Treatment of 2-methylimidazo [l, 2a] pyridine8b (IV) with 1 mole of N-bromosuccinimide (NBS) yielded a bromo derivative which exhibited a sharp singlet (3H) at 2.43 revealing that the …
Number of citations: 76 pubs.acs.org
WQ Jian, HB Wang, KS Du, WQ Zhong… - …, 2019 - Wiley Online Library
A highly efficient co‐electrolysis of 3‐bromoimidazo[1,2‐a]pyridines has been developed in a simple undivided cell without any external oxidant. This protocol proceeds smoothly to …
T Kawano, N Kato - Chemistry letters, 2006 - journal.csj.jp
One-pot Synthesis of 3-Bromoimidazo[1,2-a]pyridine Derivatives Accompanied by Dimethyl Sulfoxide Oxidation Page 1 One-pot Synthesis of 3-Bromoimidazo[1,2-a]pyridine …
Number of citations: 8 www.journal.csj.jp
RJ Reddy, A Shankar, AH Kumari - Asian Journal of Organic …, 2019 - Wiley Online Library
A metal‐free sequential one‐pot three‐component protocol is described for the synthesis of C3‐functionalized imidazo[1,2‐a]pyridines. A successive construction of imidazo[1,2‐a]…
Number of citations: 26 onlinelibrary.wiley.com
RQ Tran, SA Jacoby, KE Roberts, WA Swann… - RSC …, 2019 - pubs.rsc.org
3-Aryl-2-phosphinoimidazo[1,2-a]pyridine ligands were synthesized from 2-aminopyridine via two complementary routes. The first synthetic route involves the copper-catalyzed iodine-…
Number of citations: 6 pubs.rsc.org
SM Patil, M Mascarenhas, R Sharma… - Journal of …, 2014 - Wiley Online Library
Herein, an efficient, one‐pot microwave‐assisted synthesis of a diverse set of 3‐bromoimidazo[1,2‐a]pyridines is being reported with good yields (40–85%). The method involves …
Number of citations: 5 onlinelibrary.wiley.com

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